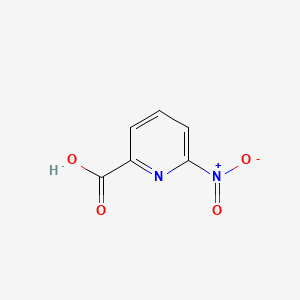

6-Nitropyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHFOFLNJIPDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342125 | |

| Record name | 6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-68-5 | |

| Record name | 6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Heterocycle: A Technical History of Pyyridinecarboxylic Acids

This technical guide provides a comprehensive overview of the historical development and discovery of pyridinecarboxylic acids, a class of compounds pivotal to advancements in nutrition and medicine. Tailored for researchers, scientists, and drug development professionals, this document traces the journey from their initial synthesis in the 19th century to the elucidation of their profound biological roles, detailing key experimental methodologies and the evolution of their chemical synthesis.

Early Syntheses and Foundational Discoveries

The story of pyridinecarboxylic acids begins with the chemical degradation of naturally occurring alkaloids. The three simple isomers—picolinic, nicotinic, and isonicotinic acid—were the first to be characterized.

1.1 Nicotinic Acid (Pyridine-3-carboxylic acid): From Tobacco to Vitamin

Nicotinic acid was the first of the isomers to be synthesized, in 1867, through the harsh oxidation of nicotine using potassium chromate and sulfuric acid[1]. This origin is reflected in its name. For decades, it remained a chemical curiosity. Its vital biological role was not understood until the 1930s, when Conrad Elvehjem identified it as the "pellagra-preventing factor"[1]. This discovery, confirmed in human studies by Tom Douglas Spies and his colleagues, established nicotinic acid (also known as Niacin or Vitamin B3) as an essential nutrient and led to the near-eradication of pellagra, a devastating deficiency disease[1].

1.2 Picolinic Acid (Pyridine-2-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid)

Following the characterization of nicotinic acid, its isomers were also synthesized through the oxidation of the corresponding methylpyridines (picolines). Picolinic acid was historically prepared by the oxidation of α-picoline with potassium permanganate[2]. Similarly, isonicotinic acid was synthesized from the oxidation of γ-picoline[3].

While these compounds were accessible, their full therapeutic potential remained undiscovered for many years. Isonicotinic acid, in particular, was catapulted to prominence with the development of one of its derivatives.

The Isoniazid Revolution and the Dawn of Tuberculosis Therapy

A landmark event in the history of these compounds was the serendipitous discovery of the anti-tubercular activity of isoniazid (isonicotinic acid hydrazide). Although first synthesized in 1912 by Hans Meyer and Josef Mally, its potent effect against Mycobacterium tuberculosis was not recognized for four decades[4]. In the early 1950s, three independent research groups at Hoffmann-La Roche, Squibb, and Bayer simultaneously reported its remarkable efficacy[4]. This marked a turning point in the treatment of tuberculosis, offering a highly effective and orally available drug that remains a cornerstone of therapy today[4][5]. The discovery spurred extensive research into isonicotinic acid derivatives, a field that remains active in the face of drug-resistant TB strains[4][6].

Evolution of Synthetic Methodologies

Early laboratory-scale syntheses relied on strong, often non-selective, stoichiometric oxidants. The demand for nicotinic acid as a food additive and for isonicotinic acid as a drug precursor drove the development of more efficient and scalable industrial processes.

3.1 From Laboratory to Industrial Scale

Modern industrial production of pyridinecarboxylic acids predominantly involves the vapor-phase oxidation or ammoxidation of the corresponding picolines[1][7][8].

-

Ammoxidation: This highly efficient process involves reacting a methylpyridine with ammonia and air over a catalyst (often based on vanadium oxide) to form a nitrile (e.g., 3-cyanopyridine)[9].

-

Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid or its amide[1][8].

These methods offer significant advantages over older liquid-phase oxidations, including higher selectivity, the use of air as the oxidant, and fewer waste streams[7].

Quantitative Data and Physicochemical Properties

The isomeric position of the carboxyl group significantly influences the physical and chemical properties of pyridinecarboxylic acids.

| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |

| Systematic Name | 2-Pyridinecarboxylic acid | 3-Pyridinecarboxylic acid | 4-Pyridinecarboxylic acid |

| CAS Number | 98-98-6[10] | 59-67-6[10] | 55-22-1[10] |

| Molecular Formula | C₆H₅NO₂[10] | C₆H₅NO₂[10] | C₆H₅NO₂[10] |

| Molar Mass | 123.11 g/mol [10] | 123.11 g/mol [10] | 123.11 g/mol [10] |

| Melting Point | 136-138 °C | 236.6 °C | 310 °C (sublimes)[8] |

| Appearance | White solid | White crystalline powder | White to off-white solid[8] |

Key Experimental Protocols

The following sections detail foundational experimental procedures for the synthesis of picolinic and nicotinic acids, adapted from established methodologies.

5.1 Protocol: Synthesis of Picolinic Acid via Permanganate Oxidation of α-Picoline

This procedure is based on the classic method described in Organic Syntheses.[2]

-

Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 2500 mL of water and 50 g (0.54 mole) of α-picoline.

-

First Oxidation: Add 90 g (0.57 mole) of potassium permanganate (KMnO₄) to the solution. Heat the mixture on a steam bath with stirring until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

-

Second Oxidation: Introduce a second 90 g portion of KMnO₄, followed by 500 mL of water. Continue heating and stirring until the purple color is again destroyed (approximately 2-2.5 hours).

-

Workup: Cool the reaction mixture slightly and filter the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water.

-

Isolation: Concentrate the combined filtrate under reduced pressure to a volume of 150-200 mL. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

-

Purification: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 95% ethanol, filter, and repeat the extraction. Pass dry hydrogen chloride gas into the combined ethanolic filtrates until the solution is saturated and crystals of picolinic acid hydrochloride separate. Chill the mixture to complete crystallization.

-

Final Product: Filter the crystals and air-dry to yield picolinic acid hydrochloride.

5.2 Protocol: Synthesis of Nicotinic Acid via Hydrolysis of 3-Cyanopyridine

This method describes the final hydrolysis step in many modern synthetic routes.[11]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-cyanopyridine in concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux for approximately 12 hours. This converts the nitrile to nicotinic acid hydrochloride with a near-theoretical yield.

-

Isolation of Hydrochloride: Remove the excess hydrochloric acid by evaporating the solution to dryness.

-

Conversion to Free Acid: Dissolve the dried nicotinic acid hydrochloride residue in water at approximately 90°C.

-

Precipitation: Add approximately 2 moles of sodium acetate for every mole of nicotinic acid to the hot solution.

-

Crystallization: Cool the solution to approximately 5°C to precipitate the crude nicotinic acid.

-

Purification: Collect the product by filtration. The nicotinic acid can be further purified by recrystallization from water to yield a product with a melting point of 236-236.5°C.

Biological Pathways and Significance

Pyridinecarboxylic acids are not only synthetic targets but are also found in biological systems. Picolinic acid is a catabolite of the essential amino acid tryptophan via the kynurenine pathway[12]. This pathway is crucial for generating NAD⁺ and also produces neuroactive intermediates.

Conclusion

From their origins as simple oxidation products of natural alkaloids to their status as essential vitamins and life-saving pharmaceuticals, pyridinecarboxylic acids have a rich and impactful history. The development of their synthesis from harsh, low-yield laboratory methods to highly efficient, large-scale industrial processes showcases a remarkable progression in chemical engineering. The continued exploration of their derivatives ensures that the legacy of these foundational heterocyclic compounds will extend well into the future of medicinal chemistry and drug development[13][14].

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chempanda.com [chempanda.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 12. Picolinic acid - Wikipedia [en.wikipedia.org]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Nitropyridine-2-carboxylic acid. This document outlines the expected spectroscopic data based on the compound's structure and offers detailed experimental protocols for its analysis using various standard techniques. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this compound in drug development and other scientific endeavors.

Chemical Structure and Properties

This compound is a pyridine derivative containing both a carboxylic acid and a nitro group. These functional groups dominate its chemical and spectroscopic properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Nitro-2-picolinic acid |

| Molecular Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| CAS Number | 26893-68-5[1] |

| Melting Point | 169-172 °C |

| Appearance | Solid |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the characteristic absorptions and chemical shifts of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is dependent on concentration and solvent. |

| Pyridine-H | 7.5 - 8.5 | Multiplet | The exact shifts and coupling constants will depend on the electronic effects of the nitro and carboxyl groups. |

| ¹³C NMR | |||

| -C=O | 165 - 185[2][3] | Singlet | The carboxyl carbon is typically observed in this downfield region. |

| Pyridine-C-NO₂ | ~150 | Singlet | Carbon attached to the nitro group is expected to be significantly deshielded. |

| Pyridine-C | 120 - 150 | Singlet | Aromatic carbons of the pyridine ring. |

Infrared (IR) Spectroscopy

Table 2: Predicted FT-IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300[2][3] | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and may overlap with C-H stretching frequencies.[2][3] |

| C=O (Carboxylic Acid) | 1710 - 1760[2][3] | Strong | The exact position depends on whether the acid is monomeric or dimeric. For a solid sample, the dimeric form is expected, absorbing around 1710 cm⁻¹.[2][3] |

| N-O (Nitro Group) | 1500 - 1560 and 1300 - 1370 | Strong, two bands | Asymmetric and symmetric stretching vibrations of the nitro group. |

| C-N (Pyridine) | 1400 - 1600 | Medium to Strong | Aromatic C-N stretching vibrations. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H stretching. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment | Notes |

| ESI+ | [M+H]⁺: 169.0244 | Protonated molecular ion | Predicted by PubChem.[4] |

| [M+Na]⁺: 191.0063 | Sodiated molecular ion | Predicted by PubChem.[4] | |

| ESI- | [M-H]⁻: 167.0098 | Deprotonated molecular ion | Predicted by PubChem.[4] |

| EI | M⁺•: 168.0171 | Molecular ion | Predicted by PubChem.[4] |

| [M-COOH]⁺ | Loss of the carboxylic acid group | A common fragmentation pathway for carboxylic acids. | |

| [M-NO₂]⁺ | Loss of the nitro group | A common fragmentation for nitroaromatic compounds. |

UV-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Visible Spectral Data

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol / Ethanol | ~210 and a shoulder at longer wavelength | π → π* and n → π* transitions of the aromatic system and nitro group. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum.

-

Chemical shifts should be reported in ppm relative to the solvent signal or an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum by the instrument's software.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC).

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

For accurate mass measurements and determination of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Use the same solvent as a blank for baseline correction.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided protocols and expected data will aid researchers in the efficient and accurate characterization of this compound.

References

6-Nitropyridine-2-carboxylic acid reactivity and mechanism

An In-depth Technical Guide on the Reactivity and Mechanism of 6-Nitropyridine-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a carboxylic acid group, and a nitro group. The interplay of these functional groups dictates its chemical reactivity and makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of both the carboxylic acid moiety and the aromatic ring system. This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 26893-68-5 | |

| Molecular Formula | C₆H₄N₂O₄ | [3] |

| Molecular Weight | 168.11 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 169-172 °C | [4] |

| Assay | 97% | [4] |

| InChI Key | MIHFOFLNJIPDRY-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)c1cccc(n1)--INVALID-LINK--=O |[4] |

Spectroscopic Characterization: The structure of this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum will show a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5] A strong carbonyl (C=O) stretching frequency will appear near 1710 cm⁻¹.[5] Additionally, characteristic peaks for the nitro group (NO₂) will be present, typically as two strong bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

-

¹H NMR Spectroscopy : The carboxylic acid proton (COOH) is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm region.[5] The three aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns determined by the substitution pattern.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range.[5] The carbons of the pyridine ring will also have characteristic shifts, influenced by the attached nitro and carboxyl groups.

Synthesis

The primary route for synthesizing nitropyridine derivatives often involves the direct nitration of a pyridine precursor. For this compound, a plausible synthesis starts from 2-picoline, proceeding through oxidation and subsequent nitration.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed method based on standard organic chemistry transformations for pyridine compounds.[6][7]

Step A: Oxidation of 2-Picoline to Picolinic Acid

-

To a solution of 2-picoline (1.0 eq) in water, slowly add potassium permanganate (KMnO₄, ~3.0 eq) in portions, maintaining the temperature below 50°C.

-

Heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, then acidify with an acid like acetic acid to a pH of ~3.5 to precipitate the picolinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step B: Nitration of Picolinic Acid

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add picolinic acid (1.0 eq) to the nitrating mixture, ensuring the temperature is kept below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then carefully heat to 50-60°C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH of the resulting solution to ~3-4 with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Mechanisms

The reactivity of this compound is dominated by three main features: the carboxylic acid group, the electron-deficient pyridine ring, and the nitro group.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can undergo typical transformations such as conversion to esters, amides, and acyl chlorides. The electron-withdrawing nature of the 6-nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[1]

A. Amide Bond Formation (Amidation)

Direct amidation of the carboxylic acid is possible but often requires coupling agents. A more common and efficient approach involves the conversion to a more reactive intermediate, such as the corresponding acyl chloride (6-Nitropyridine-2-carbonyl chloride). This acyl chloride is a highly reactive acylating agent.[1] Catalysts like 4-(dimethylamino)pyridine (DMAP) or Lewis acids can be employed to facilitate the reaction, especially with sterically hindered or weakly nucleophilic amines.[1]

Caption: General mechanism for DMAP-catalyzed amidation.

Table 2: Representative Data for Catalyzed Amidation of 6-Nitropyridine-2-carbonyl chloride This table presents hypothetical yet representative data for the amidation reaction.[1]

| Catalyst | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| DMAP (0.1 eq) | 2,6-Diisopropylaniline | DCM | 25 | 12 | 85 |

| ZrCl₄ (0.1 eq) | 2,6-Diisopropylaniline | MeCN | 60 | 6 | 92 |

| None | 2,6-Diisopropylaniline | DCM | 25 | 48 | <10 |

Experimental Protocol 2: General Protocol for DMAP-Catalyzed Amidation [1]

-

Dissolve the amine (1.05 eq), DMAP (0.05 - 0.10 eq), and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in an anhydrous solvent (e.g., Dichloromethane, DCM).

-

In a separate flask, dissolve 6-Nitropyridine-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Experimental Protocol 3: General Protocol for Lewis Acid-Catalyzed Amidation [1]

-

To a flame-dried flask under an inert atmosphere, add the Lewis acid (e.g., ZrCl₄, 0.10 eq) and anhydrous acetonitrile (MeCN).

-

Add the amine (1.1 eq) followed by a hindered base like 2,6-lutidine (1.5 eq).

-

Dissolve 6-Nitropyridine-2-carbonyl chloride (1.0 eq) in anhydrous MeCN and add it dropwise.

-

Heat the reaction mixture to 50-60 °C and stir until completion.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with Ethyl Acetate. Wash the combined organic layers with 1M HCl (to remove lutidine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

B. Decarboxylation

Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that is significantly influenced by the electronic nature of other ring substituents.[8][9] The mechanism is believed to proceed through a zwitterionic intermediate (ylide), which is stabilized by the adjacent positively charged nitrogen atom.[8] The 6-nitro group, being strongly electron-withdrawing, is expected to accelerate this process by further stabilizing the negative charge that develops on the ring during the transition state.[8]

Caption: Proposed ylide mechanism for the decarboxylation of this compound.

Kinetic studies on related pyridinecarboxylic acids show that the isoelectric (zwitterionic) species decarboxylates faster than the corresponding anion.[8]

Table 3: First-Order Rate Constants for Decarboxylation of Pyridinecarboxylic Acids in Aqueous Solution [8]

| Acid | Form | Temperature (°C) | Rate Constant, k (s⁻¹) |

|---|---|---|---|

| Picolinic Acid | Isoelectric (HA) | 150 | 1.1 x 10⁻⁶ |

| Picolinic Acid | Anion (A⁻) | 150 | 5.0 x 10⁻⁷ |

| 6-Methylpicolinic Acid | Isoelectric (HA) | 150 | 7.7 x 10⁻⁷ |

| 6-Methylpicolinic Acid | Anion (A⁻) | 150 | 3.9 x 10⁻⁷ |

| Quinolinic Acid | Isoelectric (HA) | 95 | 3.3 x 10⁻⁶ |

| Quinolinic Acid | Anion (A⁻) | 95 | 1.0 x 10⁻⁶ |

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed, most commonly via reduction to an amino group.

A. Reduction to an Amine

The reduction of the nitro group to a primary amine (6-Aminopyridine-2-carboxylic acid) is a key transformation, yielding a valuable bifunctional molecule for further synthesis.[10] Catalytic hydrogenation is a clean and efficient method for this purpose.[11]

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Experimental Protocol 5: Reduction of the Nitro Group via Catalytic Hydrogenation [11][12]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain 6-Aminopyridine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Reactions on the Pyridine Ring

The presence of a strong electron-withdrawing nitro group makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

A. Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings.[13] In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. For this compound, VNS would likely occur at the C-3 or C-5 positions.

Caption: General mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.

This reaction pathway allows for the introduction of alkyl or other functionalized groups onto the pyridine ring, expanding the synthetic utility of the parent molecule.[13]

Conclusion

This compound is a molecule with rich and versatile chemical reactivity. The carboxylic acid group provides a handle for amide and ester formation, while its position at C-2 allows for facile decarboxylation. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives. Furthermore, the electron-deficient nature of the nitro-substituted pyridine ring activates it towards nucleophilic aromatic substitution. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of complex heterocyclic molecules for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H4N2O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 26893-68-5 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Nitropyridine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its known and predicted properties, outlines experimental protocols for their determination, and presents a generalized workflow for property characterization.

Core Physicochemical Properties

This compound, also known as 6-nitro-2-picolinic acid, is a solid at room temperature. Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, dictates its chemical reactivity and physical characteristics. The presence of the electron-withdrawing nitro group is expected to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | |

| Molecular Weight | 168.11 g/mol | |

| Melting Point | 169-172 °C | |

| Boiling Point | Data not available (Predicted to decompose) | Inferred from related compounds[1] |

| pKa | Data not available (Predicted to be acidic) | Inferred from related compounds[2] |

| Solubility | Data not available (Likely soluble in polar organic solvents) | Inferred from related compounds[1] |

| Physical Form | Solid | |

| CAS Number | 26893-68-5 |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for the characterization of organic acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[3][4][5]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water. If solubility is limited, a co-solvent may be used, though this will affect the pKa value.[3]

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[3]

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[4]

-

Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.[4]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acid has been neutralized. For more precise determination, a derivative plot (d(pH)/dV versus V) can be used to identify the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

-

This compound

-

Solvent (e.g., deionized water, buffer of a specific pH)

-

Sealed flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure that equilibrium is reached.[8]

-

Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid affecting the temperature of the solution during this step.

-

Concentration Analysis: Determine the concentration of this compound in the clear, saturated supernatant using a validated analytical method. This may involve creating a calibration curve with solutions of known concentrations.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Mandatory Visualization

Due to the lack of specific, published signaling pathway data for this compound, a generalized experimental workflow for the determination of its pKa via potentiometric titration is provided below. This diagram illustrates the logical steps from sample preparation to data analysis.

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound are not well-documented, the broader classes of nitropyridines and pyridine carboxylic acids have demonstrated significant biological activities.[9][10] Derivatives of pyridine carboxylic acids are known to act as enzyme inhibitors, with applications in treating a range of diseases.[9] For instance, some pyridine carboxylic acid analogs have shown inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A.[10]

The nitroindoline-2-carboxylic acid scaffold, structurally related to the title compound, has been investigated for its potential as an antimicrobial agent and as an inhibitor of metabolic enzymes.[11][12] Given these precedents, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly enzyme inhibitors. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Safety and Handling of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Nitropyridine-2-carboxylic acid (CAS No. 26893-68-5). The information is intended to support laboratory personnel in minimizing risks associated with the use of this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as 6-nitro-2-picolinic acid, is a solid organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26893-68-5 | [1] |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 169-172 °C | [1] |

| Synonyms | 6-Nitro-2-picolinic acid | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn at all times. |

| Respiratory Protection | For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator for organic dusts should be used. |

Experimental Protocols

The following are general experimental protocols for the safe handling of this compound, adapted from best practices for handling pyridine derivatives and nitrated aromatic compounds.

Weighing and Dispensing

-

Preparation: Before handling the compound, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.

-

Containment: Place the container of this compound and a clean, tared weighing vessel inside the fume hood.

-

Dispensing: Carefully transfer the desired amount of the solid from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

-

Cleaning: After dispensing, securely close the stock container. Decontaminate the spatula and any other surfaces that may have come into contact with the chemical.

Spill and Emergency Procedures

In case of a small spill within a fume hood:

-

Containment: Restrict access to the area.

-

Absorption: Cover the spill with an inert absorbent material such as vermiculite or sand.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

In case of a large spill or a spill outside a fume hood:

-

Evacuation: Evacuate the immediate area and alert others.

-

Ventilation: If safe to do so, increase ventilation to the area.

-

Emergency Contact: Contact the institution's emergency response team.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed, and compatible waste container.

-

Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

-

Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Potential Toxicity Pathway

While a specific signaling pathway for this compound is not documented, nitroaromatic compounds can exert toxicity through metabolic activation. The following diagram illustrates a general pathway.

Caption: A generalized pathway for the potential metabolic activation and toxicity of nitroaromatic compounds.

References

An In-depth Technical Guide to 6-Nitro-2-picolinic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitro-2-picolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and predicted spectroscopic characteristics. Furthermore, it explores potential biological activities and provides detailed experimental protocols for its synthesis and for assays to evaluate its therapeutic potential.

Core Chemical Information

6-Nitro-2-picolinic acid is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 6-position.

Chemical Structure:

Technical Guide: Solubility of 6-Nitropyridine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Nitropyridine-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific quantitative solubility data in published literature, this document provides a robust framework for researchers to determine solubility experimentally. It includes a detailed protocol for the widely accepted shake-flask method, guidance on analytical quantification, and predictive insights based on the compound's physicochemical properties. The aim is to equip researchers with the necessary tools to generate reliable solubility data for their specific applications.

Introduction and Physicochemical Properties

Understanding the solubility of this compound is crucial for its application in drug discovery and development, as low solubility can lead to poor bioavailability and unreliable results in in-vitro testing.[2] The molecular structure, featuring a pyridine ring, a carboxylic acid group, and a nitro group, dictates its solubility behavior.

Compound Structure:

-

Name: this compound

-

Synonyms: 6-Nitro-2-picolinic acid

-

Molecular Formula: C₆H₄N₂O₄

-

Molecular Weight: 168.11 g/mol [3]

-

Melting Point: 169-172 °C

The presence of the polar carboxylic acid and nitro groups, along with the nitrogen atom in the pyridine ring, suggests that this compound is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The carboxylic acid group can engage in hydrogen bonding, a key interaction for solvation in protic solvents like ethanol and methanol.

Quantitative Solubility Data

| Solvent | Classification | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Ethanol | Polar Protic | 25 | Shake-Flask | ||

| e.g., Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| e.g., Dichloromethane | Nonpolar | 25 | Shake-Flask | ||

| e.g., DMSO | Polar Aprotic | 25 | Shake-Flask | ||

| e.g., Toluene | Nonpolar | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[4][5] The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that a solid-liquid equilibrium is reached, forming a saturated solution. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is sufficient.[4]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures at a constant speed (e.g., 850 rpm) for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][6]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.[4] To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microscopic particles.[2][6]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see Section 3.4) to determine the concentration of this compound.

Analytical Quantification

The concentration of the dissolved compound can be determined by several methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are well-suited for this purpose.[6][7]

-

UV-Vis Spectrophotometry: This method is rapid and cost-effective.[7] A calibration curve must be generated by preparing standard solutions of this compound of known concentrations in the solvent of interest. The absorbance of the diluted supernatant is then measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity, making it ideal for accurate quantification.[7][8] A reversed-phase HPLC method with UV detection is appropriate.[7][9] Similar to UV-Vis, a calibration curve is required. Isomers of pyridinecarboxylic acids have been successfully separated using mixed-mode chromatography, which can be useful if impurities are a concern.[10]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Logic for Analyte Quantification using a Calibration Curve.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 2-nitropyridine-4-carboxylic Acid | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. benchchem.com [benchchem.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

Theoretical vs. Experimental Properties of Nitropyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitropyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from medicinal chemistry to materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and steric properties of the pyridine ring, leading to unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental properties of nitropyridine derivatives, with a focus on data relevant to drug discovery and development.

Molecular Properties: A Comparative Analysis

The introduction of a nitro group to the pyridine ring alters its geometry and electronic distribution. Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into these properties, which can be compared with experimental data obtained from techniques like X-ray crystallography and microwave spectroscopy.

Structural Parameters

The bond lengths and angles within the pyridine ring are subtly affected by the position of the nitro group. Theoretical calculations and experimental data for various nitropyridine derivatives allow for a comparative analysis.

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for 2-Amino-5-nitropyridinium Cation [1]

| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| C1-N2 | 1.317(5) | 1.334 |

| C1-N3 | 1.357(4) | 1.361 |

| C5-N3 | 1.340(5) | 1.351 |

| C1-C2 | 1.411(5) | 1.415 |

| C2-C3 | 1.348(5) | 1.369 |

| C3-C4 | 1.402(6) | 1.398 |

| C4-C5 | 1.338(6) | 1.365 |

| C4-N(O2) | 1.449(6) | 1.462 |

Table 2: Comparison of Theoretical and Experimental Bond Angles (°) for 2-Amino-5-nitropyridinium Cation [1]

| Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| C5-N3-C1 | 122.9(3) | 122.5 |

| N2-C1-N3 | 119.3(3) | 119.1 |

| N2-C1-C2 | 118.9(3) | 119.0 |

| N3-C1-C2 | 121.8(3) | 121.9 |

| C3-C2-C1 | 118.7(4) | 118.8 |

| C2-C3-C4 | 119.8(4) | 119.6 |

| C5-C4-C3 | 118.5(4) | 118.7 |

| N3-C5-C4 | 121.4(4) | 121.5 |

Electronic Properties

The electron-withdrawing nature of the nitro group significantly impacts the dipole moment and aromaticity of the pyridine ring.

Table 3: Theoretical and Experimental Dipole Moments (Debye) of Nitropyridine Derivatives

| Compound | Theoretical (DFT) | Experimental |

| 4-Nitropyridine | 0.53 | 0.56 |

| 3-Methyl-4-nitropyridine N-oxide | Low | Weak |

| 4-Nitropyridine N-oxide | - | - |

Note: Experimental values can vary based on the solvent and temperature.

Physicochemical and Biological Properties

The properties of nitropyridine derivatives are crucial for their application in drug development, influencing their solubility, stability, and biological activity.

Table 4: Physicochemical Properties of Selected Nitropyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | 188-190 | - |

| 2-Chloro-5-nitropyridine | C5H3ClN2O2 | 158.54 | 106-108 | - |

| 2-Hydroxy-5-nitropyridine | C5H4N2O3 | 140.09 | 191-192 | 180-200 (0.2 torr) |

| 3-Nitropyridine | C5H4N2O2 | 124.10 | 39-41 | 115-116 (15 mmHg) |

| 4-Nitropyridine | C5H4N2O2 | 124.10 | 48-50 | - |

Table 5: Biological Activity of Selected Nitropyridine Derivatives (IC50 values in µM)

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 | [2] |

| Pyridine-urea derivative 8n | VEGFR-2 | - | [2] |

| Cyanopyridone 5a | MCF-7 | 1.77 | [3] |

| Cyanopyridone 5e | MCF-7 | 1.39 | [3] |

| Cyanopyridone 6b | HepG2 | 2.68 | [3] |

| FR038251 | iNOS | 1.7 | [4] |

| FR191863 | iNOS | 1.9 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nitropyridine derivatives.

Synthesis of 2-Chloro-5-nitropyridine

This protocol describes a common method for the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.[5][6][7][8]

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl3)

-

Phosphorus pentachloride (PCl5)

-

Dichloromethane (CH2Cl2)

-

Ice

-

40 wt% aqueous sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.

-

Stir the mixture and heat to 100-105°C for 5 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralize the mixture to a pH of 8-9 by adding 40 wt% aqueous sodium hydroxide solution.

-

Separate the organic layer. Extract the aqueous layer three times with 60 g of dichloromethane each time.

-

Combine all organic phases and wash with 20 g of saturated brine solution.

-

Dry the organic phase with 2.0 g of anhydrous sodium sulfate.

-

Remove the dichloromethane by distillation and dry the resulting solid to obtain 2-chloro-5-nitropyridine.

General Protocol for Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[9][10][11][12][13]

Procedure:

-

Solvent Selection: Choose a solvent in which the nitropyridine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, add the crude nitropyridine derivative and a boiling chip. Add a minimal amount of the hot solvent to just dissolve the solid completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Standard Protocol for 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[14][15][16][17]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified nitropyridine derivative in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the 1H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width to cover all expected proton signals.

-

Use a standard 1D proton pulse sequence.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

General Protocol for FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule.[18][19][20][21][22]

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry nitropyridine derivative with about 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-NO2, C=C, C-H).

-

Signaling Pathways and Experimental Workflows

Nitropyridine derivatives often exert their biological effects by modulating specific signaling pathways. Understanding these pathways and the experimental workflows for their investigation is crucial in drug development.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in various cellular processes, and its inhibition is a target for several diseases.[3][23][24][25][26]

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β.

Urease Inhibition Mechanism

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria.[2][4][27][28][29]

Caption: Competitive inhibition of the urease enzyme.

Experimental Workflow for Drug Discovery

The process of discovering and developing new enzyme inhibitors from nitropyridine derivatives follows a structured workflow.[][31][32][33][34]

Caption: A typical workflow for enzyme inhibitor drug discovery.

References

- 1. Crystal structure of 2-amino-5-nitropyridinium sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]

- 10. Home Page [chem.ualberta.ca]

- 11. Recrystallization [sites.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. benchchem.com [benchchem.com]

- 15. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 16. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Urease - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 31. itmedicalteam.pl [itmedicalteam.pl]

- 32. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

- 33. researchgate.net [researchgate.net]

- 34. eurekaselect.com [eurekaselect.com]

The Cornerstone of Modern Synthesis: A Technical Guide to Nitropyridine Carboxylic Acids

For Immediate Release – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the fundamental chemistry of nitropyridine carboxylic acids. These heterocyclic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the pyridine ring, an electron-withdrawing nitro group, and a versatile carboxylic acid handle.

Physicochemical and Spectroscopic Properties

The strategic placement of a nitro group on the pyridine carboxylic acid scaffold significantly influences its physical and acidic properties. The strong electron-withdrawing nature of the nitro group generally increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-nitrated parent compound. While experimental data for all isomers is not widely available, predicted values consistently fall in the range of a relatively strong organic acid.

Table 1: Physicochemical Properties of Selected Nitropyridine Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Nitropyridine-4-carboxylic acid | 33225-74-0 | C₆H₄N₂O₄ | 168.11 | - | Powder |

| 4-Nitropyridine-2-carboxylic acid | 13509-19-8 | C₆H₄N₂O₄ | 168.11 | 153 | White to Green Powder/Crystal |

| 5[1]-Nitropyridine-2-carboxylic acid | 30651-24-2 | C₆H₄N₂O₄ | 168.11 | 218-220 | Light Yellow Solid |

| 5[2]-Nitropyridine-3-carboxylic acid | 2047-49-6 | C₆H₄N₂O₄ | 168.11 | - | - |

| 6-Nitropyridine-2-carboxylic acid | 26893-68-5 | C₆H₄N₂O₄ | 168.11 | 169-172 | Solid |

| 6[3]-Methyl-5-nitropicolinic acid | 24194-98-7 | C₇H₆N₂O₄ | 182.13 | 126 | Solid |

##[4]## Table 2: Acidity of Nitropyridine Carboxylic Acids

| Compound Name | Predicted pKa | Notes |

|---|---|---|

| 2-Nitropyridine-4-carboxylic acid | 2.75 ± 0.10 | The[5] nitro group enhances the acidity of the carboxylic acid. |

| 4-Nitropyridine-2-carboxylic acid | 2.88 ± 0.10 | Str[1]ong electron-withdrawing effect from the nitro group. |

| 5-Nitropyridine-2-carboxylic acid | 2.71 ± 0.13 | Aci[6]dity is influenced by the relative positions of the functional groups. |

| 6-Methyl-5-nitropicolinic acid | 2.78 | The[4] methyl group has a minor electronic effect compared to the nitro group. |

Table 3: General Spectroscopic Data for Nitropyridine Carboxylic Acids

| Spectroscopy Type | Characteristic Absorptions / Chemical Shifts |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad, 2500-3300 cm⁻¹ C=O Stretch (Carboxylic Acid): Strong, 1690-1760 cm⁻¹ N-O Stretch (Nitro Group): Strong, asymmetric ~1550-1500 cm⁻¹ and symmetric ~1350-1300 cm⁻¹ |

| ¹H NMR Spectroscopy | Carboxylic Acid Proton (-COOH): Singlet, highly deshielded, δ 10.0-13.0 ppm Pyridine Ring Protons: Deshielded due to aromaticity and nitro group, δ 7.5-9.5 ppm |

| ¹³C NMR Spectroscopy | Carboxylic Carbonyl Carbon (-COOH): δ 165-185 ppm Pyridine Ring Carbons: δ 120-160 ppm |

Note: Specific shifts and absorption frequencies can vary based on the isomer, solvent, and concentration.

[1][7][8]2.0 Synthesis and Reactivity

The synthesis of nitropyridine carboxylic acids can be approached through two primary strategies: introduction of a nitro group onto a pre-existing pyridine carboxylic acid scaffold, or modification of a nitropyridine derivative.

1. Electrophilic Nitration: Direct nitration of pyridine carboxylic acids is challenging due to the deactivating nature of both the pyridine nitrogen and the carboxyl group. However, under harsh conditions using a nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid), nitration can be achieved. The regioselectivity is dictated by the directing effects of the existing substituents.

2. Oxidation of Precursors: A more common and often higher-yielding approach involves the oxidation of a methyl or other oxidizable group on a nitropyridine precursor. For example, 5-nitro-2-methylpyridine can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid to yield 5-nitropyridine-2-carboxylic acid.

3. From Halogenated Nitropyridines: Nucleophilic substitution of a halogen on a nitropyridine ring with cyanide, followed by hydrolysis, is an effective method. For instance, 2-bromo-5-nitropyridine can be converted to 5-nitropyridine-2-carboxylic acid via reaction with copper(I) cyanide and subsequent hydrolysis of the resulting nitrile.

The [6]reactivity of these molecules is dominated by the interplay of the three functional components. The electron-deficient pyridine ring, further deactivated by the nitro and carboxyl groups, is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The carboxylic acid moiety serves as a versatile handle for forming amides, esters, and other derivatives, which is central to their application in drug discovery.

Applications in Drug Development

Nitropyridine carboxylic acids are highly valued as intermediates and scaffolds in medicinal chemistry. Their rigid structure and defined substituent positions allow for the precise orientation of pharmacophoric groups.

A prominent application is in the synthesis of Janus Kinase (JAK) inhibitors . Membe[7]rs of the JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune response and inflammation. Dysre[5]gulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers, making JAKs significant therapeutic targets. Nitropyridine carboxylic acid derivatives have been instrumental in developing potent and selective JAK inhibitors.

[9]4.0 Signaling Pathway Visualization: The JAK/STAT Pathway

The JAK/STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus. Inhibitors derived from nitropyridine carboxylic acid scaffolds can interrupt this pathway, typically by competing with ATP in the kinase domain (JH1) or by binding to the pseudokinase domain (JH2) to allosterically inhibit kinase activity.

Experimental Protocols

Detailed and robust synthetic procedures are critical for the successful application of these intermediates. Below are representative protocols for the synthesis of nitropyridine carboxylic acids.

Protocol 1: Synthesis of 4-Nitropyridine-2-carboxylic Acid from 2-Cyano-4-nitropyridine

This protocol outlines the hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions.

Materials:

-

2-Cyano-4-nitropyridine (5.00 g, 34 mmol)

-

90% Sulfuric acid (50 g)

-

Sodium sulfite (5.60 g)

-

Deionized water (10 ml)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.00 g of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

-

H[1]eat the reaction mixture to 120°C and maintain for 2 hours, monitoring the reaction progress by TLC.

-

A[1]fter completion, cool the reaction mixture to a temperature between 20°C and 25°C in an ice bath.

-

P[1]repare a solution of 5.60 g of sodium sulfite in 10 ml of water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature remains between 20°C and 25°C.

-

C[1]ontinue stirring at this temperature for an additional hour.

-

W[1]arm the reaction mixture to 80°C and hold for 1 hour.

-

C[1]ool the mixture to room temperature. The product may precipitate and can be isolated by filtration, washing with cold water, and drying under vacuum.

####[1] Protocol 2: Synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide

This protocol details the acylation of an aminonitropyridine with an acid chloride, a common step in creating derivatives from the core scaffold for screening in drug discovery programs.

Materials:

-

Cyclopropane carboxylic acid (12.5 g)

-

Dichloromethane (DCM, 275 ml total)

-

Dimethylformamide (DMF, 0.12 ml)

-

Oxalyl chloride (22.5 g)

-

4-Chloro-2-amino-3-nitropyridine (quantity as per stoichiometry)

-

Triethylamine (quantity as per stoichiometry)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

Procedure:

-

Acid Chloride Formation (Flask A):

-

Dissolve 12.5 g of cyclopropane carboxylic acid in 100 ml of dichloromethane in a dry flask.

-

Add 0.12 ml of DMF (catalyst) and stir for 10 minutes.

-

Slowly add a solution of 22.5 g of oxalyl chloride in 25 ml of dichloromethane at 25-35°C.

-

Stir the mixture for 2 hours, then cool to -10°C. This is the freshly prepared cyclopropyl carbonyl chloride solution.

-

-

Amine Solution (Flask B):

-

In a separate flask, charge 4-chloro-2-amino-3-nitropyridine and 150 ml of dichloromethane.

-

Stir and cool the solution to -10°C.

-

-

Acylation Reaction:

-

Slowly add the cooled cyclopropyl carbonyl chloride solution from Flask A to the amine solution in Flask B, maintaining the temperature at -10°C. Stir for 30 minutes.

-

Add a solution of triethylamine (base) in dichloromethane and continue stirring for another 30 minutes at -10°C.

-

Slowly raise the temperature to 0°C, and then to 25-35°C. Maintain stirring for 5-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding 100 ml of water and stir for 15 minutes.

-

Separate the organic layer, wash with another 100 ml of water, and dry over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain a residual solid.

-